5-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-2-fluoroaniline
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Overview
Description
OSM-S-585: is a compound from the Open Source Malaria project, specifically from the aminothienopyrimidine series. This series of compounds has been developed to target malaria, a disease caused by Plasmodium parasites. The aminothienopyrimidine series is known for its potential antimalarial properties, making OSM-S-585 a compound of significant interest in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-585 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorination of thienopyrimidone, followed by lithiation and halogenation to introduce the desired functionality. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods: While specific industrial production methods for OSM-S-585 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: OSM-S-585 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the scaffold .
Scientific Research Applications
Chemistry: OSM-S-585 is used in the synthesis of analogs to explore structure-activity relationships. This helps in understanding how different substituents affect the compound’s antimalarial activity .
Biology: In biological research, OSM-S-585 is studied for its interactions with Plasmodium parasites. It is used in assays to determine its efficacy in inhibiting parasite growth and replication .
Medicine: The primary medical application of OSM-S-585 is in the development of new antimalarial drugs. Its potential to inhibit malaria parasites makes it a promising candidate for further drug development .
Industry: In the pharmaceutical industry, OSM-S-585 is used as a lead compound for developing new antimalarial therapies. Its synthesis and modification are of interest for producing more effective and less toxic antimalarial drugs .
Mechanism of Action
The exact mechanism of action of OSM-S-585 is not fully understood. it is believed to target specific molecular pathways in the Plasmodium parasites. The compound likely interacts with key enzymes or proteins involved in the parasite’s metabolic processes, leading to the inhibition of parasite growth and replication .
Comparison with Similar Compounds
OSM-S-106: Another compound from the aminothienopyrimidine series with similar antimalarial properties.
TCMDC-132385: A compound with a similar structure but different substituents, showing mild activity against malaria parasites.
Uniqueness: OSM-S-585 is unique due to its specific substituents on the thienopyrimidine scaffold, which contribute to its antimalarial activity. The presence of a meta sulfonamide group is necessary for its activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H14F3N5O |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-2-fluoroaniline |
InChI |
InChI=1S/C19H14F3N5O/c20-13-3-1-11(7-15(13)22)5-6-28-18-10-24-9-17-25-26-19(27(17)18)12-2-4-14(21)16(23)8-12/h1-4,7-10H,5-6,23H2 |
InChI Key |
VZPHEOZUAXBEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2=CN=CC3=NN=C(N23)C4=CC(=C(C=C4)F)N)F)F |
Origin of Product |
United States |
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